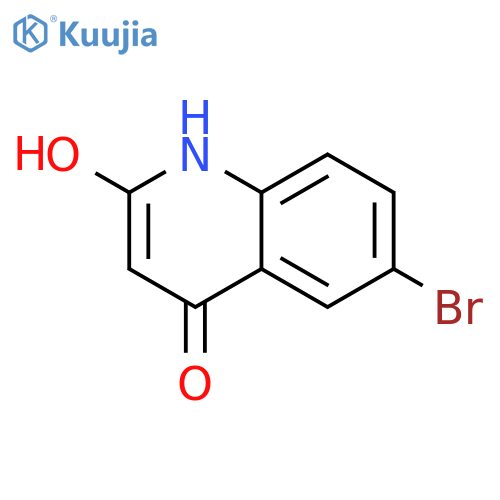Cas no 2254506-51-7 (6-Bromo-4-hydroxyquinolin-2(1H)-one)

2254506-51-7 structure
商品名:6-Bromo-4-hydroxyquinolin-2(1H)-one
6-Bromo-4-hydroxyquinolin-2(1H)-one 化学的及び物理的性質
名前と識別子
-
- 6-BROMO-4-HYDROXYQUINOLIN-2(1H)-ONE
- 6-Bromo-2-hydroxyquinolin-4(1H)-one
- 2(1H)-Quinolinone, 6-bromo-4-hydroxy-
- 6-Bromo-4-hydroxy-1H-quinolin-2-one
- 6-bromo-4-hydroxy-2(1H)-quinolinone
- 6-bromo-4-hydroxy-1,2-dihydroquinolin-2-one
- 6-Bromo-2,4-quinolinediol
- 6-bromo-4-hydroxycarbostyril
- 4-Hydroxy-6-brom-carbostyril
- SB71672
- SY108412
- W689
- 6-Bromo-2-hydroxy-4(1h)-quinolinone
- AKOS015998803
- MFCD11847588
- 2254506-51-7
- FS-3548
- 54675-23-9
- SCHEMBL2054683
- 6-bromoquinoline-2,4-diol
- 6-bromo-2-hydroxy-1H-quinolin-4-one
- DA-04987
- O11540
- DQFPMEMMMGZBKU-UHFFFAOYSA-N
- CS-0041628
- EN300-123584
- DTXSID30715837
- DS-1843
- SCHEMBL21979963
- AKOS030623274
- MFCD29472381
- Z1582263838
- DB-169640
- DTXCID40666583
- 6-Bromo-4-hydroxyquinolin-2(1H)-one
-
- インチ: 1S/C9H6BrNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13)
- InChIKey: DQFPMEMMMGZBKU-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])C2=C(C=1[H])C(=C([H])C(N2[H])=O)O[H]
計算された属性
- せいみつぶんしりょう: 238.95819g/mol
- どういたいしつりょう: 238.95819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 49.3
6-Bromo-4-hydroxyquinolin-2(1H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01K9UE-1g |
6-Bromo-2-hydroxy-1H-quinolin-4-one |
2254506-51-7 | 95% | 1g |
$36.00 | 2023-12-14 | |
| Aaron | AR01K9UE-5g |
6-Bromo-2-hydroxy-1H-quinolin-4-one |
2254506-51-7 | 95% | 5g |
$138.00 | 2025-02-12 | |
| eNovation Chemicals LLC | Y1264130-250mg |
6-Bromo-2-hydroxy-1H-quinolin-4-one |
2254506-51-7 | 95% | 250mg |
$60 | 2024-06-05 | |
| Ambeed | A144086-1g |
6-Bromo-2-hydroxyquinolin-4(1H)-one |
2254506-51-7 | 95% | 1g |
$39.0 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1264130-250mg |
6-Bromo-2-hydroxy-1H-quinolin-4-one |
2254506-51-7 | 95% | 250mg |
$60 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1264130-1g |
6-Bromo-2-hydroxy-1H-quinolin-4-one |
2254506-51-7 | 95% | 1g |
$90 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1264130-5g |
6-Bromo-2-hydroxy-1H-quinolin-4-one |
2254506-51-7 | 95% | 5g |
$185 | 2025-02-20 | |
| Ambeed | A144086-250mg |
6-Bromo-2-hydroxyquinolin-4(1H)-one |
2254506-51-7 | 95% | 250mg |
$15.0 | 2025-02-27 | |
| Aaron | AR01K9UE-250mg |
6-Bromo-2-hydroxy-1H-quinolin-4-one |
2254506-51-7 | 95% | 250mg |
$9.00 | 2025-02-12 | |
| eNovation Chemicals LLC | Y1264130-1g |
6-Bromo-2-hydroxy-1H-quinolin-4-one |
2254506-51-7 | 95% | 1g |
$90 | 2025-02-20 |
6-Bromo-4-hydroxyquinolin-2(1H)-one 関連文献
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
2254506-51-7 (6-Bromo-4-hydroxyquinolin-2(1H)-one) 関連製品
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
